1-Bromo-4-(2-iodo-1-methoxyethyl)benzene
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Overview
Description
1-Bromo-4-(2-iodo-1-methoxyethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyethyl group
Preparation Methods
The synthesis of 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring. The methoxyethyl group can be added through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the benzene ring more reactive towards electrophiles, while the methoxyethyl group can stabilize intermediates formed during reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-iodobenzene: Lacks the methoxyethyl group, making it less versatile in certain reactions.
2-Bromo-5-iodophenyl methyl ether: Similar structure but different substitution pattern, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H10BrIO |
---|---|
Molecular Weight |
340.98 g/mol |
IUPAC Name |
1-bromo-4-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10BrIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
BTPHWSZXWYFMJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CI)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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